molecular formula C12H14FN3O B1277252 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1004192-82-8

1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1277252
CAS No.: 1004192-82-8
M. Wt: 235.26 g/mol
InChI Key: NAFDPURJMLDPDK-UHFFFAOYSA-N
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Description

1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 3-fluorophenoxy intermediate. This can be achieved by reacting 3-fluorophenol with an appropriate alkylating agent under basic conditions.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting the fluorophenoxy intermediate with hydrazine and a suitable diketone under reflux conditions.

    Methylation: The final step involves the methylation of the pyrazole ring to introduce the dimethyl groups. This can be achieved using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The pyrazole ring structure allows for interactions with various proteins, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Fluorophenoxy)methyl)-1H-pyrazole: Similar structure but lacks the dimethyl substitution.

    1-((4-Fluorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure with a different position of the fluorine atom.

    1-((3-Chlorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure with chlorine instead of fluorine.

Uniqueness

1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the specific positioning of the fluorophenoxy group and the dimethyl substitutions on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-4-10(13)6-11/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDPURJMLDPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC(=CC=C2)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190604
Record name 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004192-82-8
Record name 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004192-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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